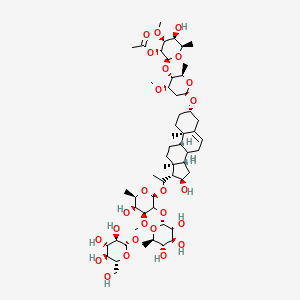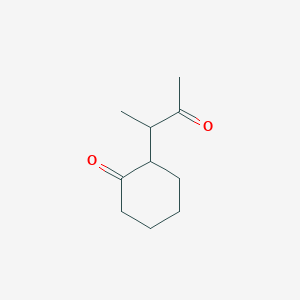
(p-Methylbenzylidene)-cyclohexyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(p-Methylbenzylidene)-cyclohexyl-amine is an organic compound characterized by the presence of a cyclohexylamine group bonded to a p-methylbenzylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (p-Methylbenzylidene)-cyclohexyl-amine typically involves the condensation reaction between p-methylbenzaldehyde and cyclohexylamine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(p-Methylbenzylidene)-cyclohexyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted benzylidene derivatives.
Applications De Recherche Scientifique
(p-Methylbenzylidene)-cyclohexyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (p-Methylbenzylidene)-cyclohexyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (p-Methylbenzylidene)-benzyl-amine
- (p-Methylbenzylidene)-pentyl-amine
- 1,3:2,4-di(3,4-dimethylbenzylidene) sorbitol
Uniqueness
(p-Methylbenzylidene)-cyclohexyl-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or industrial uses, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
65815-58-9 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
N-cyclohexyl-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H19N/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3 |
Clé InChI |
METAARIXCOAZDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
phosphanium bromide](/img/structure/B14463267.png)




![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)



